molecular formula C19H14NO8S- B10825381 CoptisineSulfate

CoptisineSulfate

Cat. No.: B10825381
M. Wt: 416.4 g/mol
InChI Key: LHNQVPXIJDUPAX-UHFFFAOYSA-L
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Description

Coptisine Sulfate is an alkaloid derived from the plant Chinese goldthread (Coptis chinensis). It is known for its bright yellow crystalline appearance and has been widely studied for its potential therapeutic properties. This compound is particularly noted for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coptisine Sulfate can be synthesized through several chemical routes. One common method involves the extraction of coptisine from the roots of Coptis chinensis, followed by its conversion to the sulfate form. The extraction process typically involves:

    Extraction: The roots are dried and powdered, then subjected to solvent extraction using ethanol or methanol.

    Isolation: The extract is concentrated and subjected to chromatographic techniques to isolate coptisine.

    Sulfation: The isolated coptisine is then reacted with sulfuric acid to form Coptisine Sulfate.

Industrial Production Methods

On an industrial scale, the production of Coptisine Sulfate follows similar principles but is optimized for large-scale operations. This includes:

    Large-scale extraction: Using industrial solvents and large extraction vessels.

    Automated chromatography: For efficient isolation of coptisine.

    Controlled sulfation: Using industrial reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Coptisine Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of coptisine N-oxide, while reduction can yield dihydrocoptisine .

Scientific Research Applications

Mechanism of Action

Coptisine Sulfate exerts its effects primarily through the inhibition of indoleamine 2,3-dioxygenase (IDO). This enzyme plays a crucial role in the metabolism of tryptophan to kynurenine. By inhibiting IDO, Coptisine Sulfate can modulate immune responses, making it a potential candidate for cancer immunotherapy. The inhibition of IDO leads to increased levels of tryptophan and decreased levels of kynurenine, which can affect the proliferation and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coptisine Sulfate is unique due to its specific inhibition of IDO, which is not commonly observed in other similar alkaloids. This makes it particularly valuable in the context of cancer research and immunotherapy .

Properties

Molecular Formula

C19H14NO8S-

Molecular Weight

416.4 g/mol

IUPAC Name

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;sulfate

InChI

InChI=1S/C19H14NO4.H2O4S/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;1-5(2,3)4/h1-2,5-8H,3-4,9-10H2;(H2,1,2,3,4)/q+1;/p-2

InChI Key

LHNQVPXIJDUPAX-UHFFFAOYSA-L

Canonical SMILES

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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